molecular formula C9H9F2N3 B576260 1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine CAS No. 193534-41-7

1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine

Cat. No.: B576260
CAS No.: 193534-41-7
M. Wt: 197.189
InChI Key: SYCKZYIBSSTNMQ-UHFFFAOYSA-N
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Description

1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine typically involves the cyclization of an aromatic aldehyde with o-phenylenediamine in the presence of suitable catalysts and solvents. One common method involves the use of N,N-dimethylformamide (DMF) and sulfur as reagents . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The use of continuous flow reactors and green chemistry principles can optimize the production process, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole: A parent compound with similar structural features but lacking the fluorine atoms.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2-position instead of the difluoro substitution.

    5,6-Dimethylbenzimidazole: Another derivative with methyl groups at the 5 and 6 positions.

Uniqueness

1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(5,6-difluoro-1H-benzimidazol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3/c1-12-4-9-13-7-2-5(10)6(11)3-8(7)14-9/h2-3,12H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCKZYIBSSTNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC(=C(C=C2N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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